molecular formula C24H40O8Sn B8819151 4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid CAS No. 15571-60-5

4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid

Cat. No.: B8819151
CAS No.: 15571-60-5
M. Wt: 575.3 g/mol
InChI Key: WNEDOMBPJDUQPS-BFIADXHOSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid is an organotin compound with the molecular formula C24H40O8Sn. It is a derivative of maleic acid and dioctyltin, and it is known for its applications in various industrial processes, particularly as a catalyst in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid can be synthesized through the reaction of diisobutylmaleate with dioctyltin dichloride. The reaction typically occurs in the presence of a base, such as triethylamine, which facilitates the formation of the organotin compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, organotin compounds like diisobutylmaleate dioctyltin are usually prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds. The Grignard reagents (RMgX) or alkylaluminum compounds react with SnCl4 to form the desired organotin compound. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid undergoes various chemical reactions, including:

    Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.

    Transesterification: It facilitates the exchange of ester groups between molecules.

    Polymerization: It is used as a catalyst in the polymerization of urethanes and polyesters.

Common Reagents and Conditions

Major Products

    Esterification: Produces esters and water.

    Transesterification: Produces new esters and alcohols.

    Polymerization: Produces polyurethanes and polyesters.

Scientific Research Applications

4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid has a wide range of applications in scientific research and industry:

    Chemistry: Used as a catalyst in various organic synthesis reactions, including esterification and transesterification.

    Biology: Investigated for its potential use in biological systems due to its catalytic properties.

    Medicine: Explored for its potential in drug delivery systems and as a stabilizer in pharmaceutical formulations.

    Industry: Widely used in the production of polyurethanes, polyesters, and other polymers. .

Mechanism of Action

4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid exerts its effects primarily through its catalytic activity. The tin atom in the compound can coordinate with various functional groups, such as isocyanates and alcohols, facilitating the formation of urethanes and other polymers. The catalytic mechanism often involves the insertion of the tin atom into the reacting molecules, stabilizing transition states and lowering the activation energy of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid is unique due to its specific structure, which imparts distinct catalytic properties. Its ability to facilitate both esterification and polymerization reactions makes it versatile in industrial applications. Additionally, its relatively low toxicity compared to other organotin compounds makes it a preferred choice in certain applications .

Properties

CAS No.

15571-60-5

Molecular Formula

C24H40O8Sn

Molecular Weight

575.3 g/mol

IUPAC Name

(Z)-4-[[(Z)-3-carboxyprop-2-enoyl]oxy-dioctylstannyl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/2C8H17.2C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;2*5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;2*1-2H,(H,5,6)(H,7,8);/q;;;;+2/p-2/b;;2*2-1-;

InChI Key

WNEDOMBPJDUQPS-BFIADXHOSA-L

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C\C(=O)O)(OC(=O)/C=C\C(=O)O)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.